N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide
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Overview
Description
N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, a cyanomethyl group, and two methoxy groups attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide typically involves the reaction of 3-chlorobenzyl cyanide with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of automated systems for the addition of reagents and the control of reaction parameters can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes or the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)benzamide: Similar structure but lacks the cyanomethyl and methoxy groups.
N-(3-Chlorophenyl)-2,3-dimethoxybenzamide: Similar structure but lacks the cyanomethyl group.
N-(3-Chlorophenyl)-cyanomethylbenzamide: Similar structure but lacks the methoxy groups.
Uniqueness
N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide is unique due to the presence of both the cyanomethyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with biological targets and improve its solubility and stability.
Properties
IUPAC Name |
N-[(3-chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-22-15-8-4-7-13(16(15)23-2)17(21)20-14(10-19)11-5-3-6-12(18)9-11/h3-9,14H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXUPFXYBWDDEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC(C#N)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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